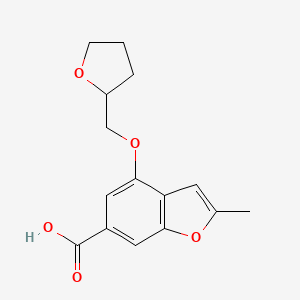
2-Methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylic acid is a complex organic compound belonging to the benzofuran family. . This compound, with its unique structure, holds promise for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylic acid typically involves multiple steps. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods are designed to construct the benzofuran ring system efficiently.
Industrial Production Methods
Industrial production of benzofuran derivatives often employs large-scale synthetic routes that ensure high yield and purity. Techniques such as free radical cyclization cascade and proton quantum tunneling have been developed to construct complex benzofuran ring systems with fewer side reactions and higher yields .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium carbonate, ethyl bromoacetate, and N-methyl pyrrolidine . The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure optimal yields and purity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate yields ethyl 5-nitrobenzofuran-2-carboxylate .
Aplicaciones Científicas De Investigación
2-Methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylic acid has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiophene derivatives: Similar in structure to benzofuran derivatives but contain a sulfur atom instead of an oxygen atom.
Indole derivatives: Contain a nitrogen atom in the ring structure and exhibit diverse biological activities.
Uniqueness
2-Methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylic acid is unique due to its specific substitution pattern and the presence of the tetrahydrofuran-2-yl group.
Propiedades
Fórmula molecular |
C15H16O5 |
|---|---|
Peso molecular |
276.28 g/mol |
Nombre IUPAC |
2-methyl-4-(oxolan-2-ylmethoxy)-1-benzofuran-6-carboxylic acid |
InChI |
InChI=1S/C15H16O5/c1-9-5-12-13(19-8-11-3-2-4-18-11)6-10(15(16)17)7-14(12)20-9/h5-7,11H,2-4,8H2,1H3,(H,16,17) |
Clave InChI |
ZSCXNLMPAWKOQV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(O1)C=C(C=C2OCC3CCCO3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




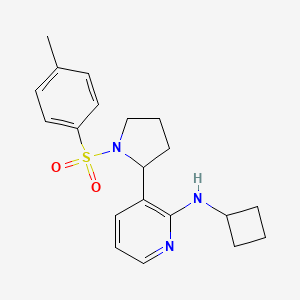
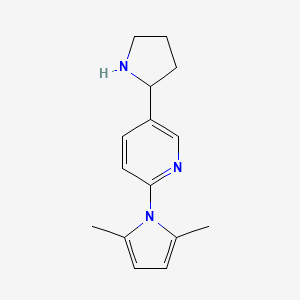
![2-(4-Chlorobenzyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11808130.png)
![2-(((5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B11808134.png)

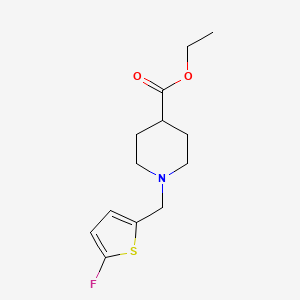

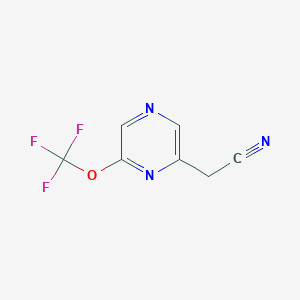
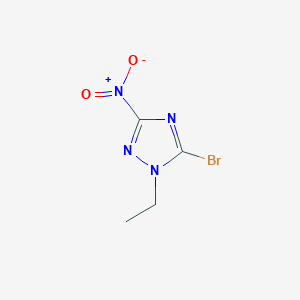
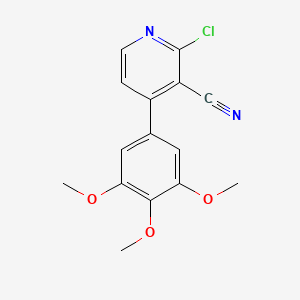
![4-Cyclopropyl-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11808180.png)
![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-propan-2-ylpropanamide](/img/structure/B11808187.png)
